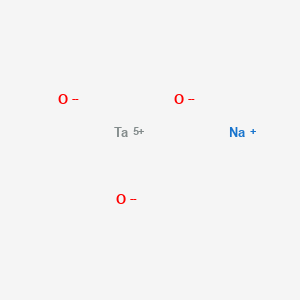![molecular formula C9H13NO B078940 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14174-01-7](/img/structure/B78940.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a bicyclic compound that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide involves its ability to form stable complexes with transition metals. These complexes can then act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties, which can be attributed to its bicyclic structure.
Biochemische Und Physiologische Effekte
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several biochemical and physiological effects. One of the most significant effects of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its ability to inhibit the growth of cancer cells. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its ability to form stable complexes with transition metals, which can act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide also exhibits chiral recognition properties, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its relatively high cost compared to other ligands.
Zukünftige Richtungen
There are several future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. One of the most significant directions is the development of new synthetic methods for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. This could involve the use of alternative starting materials or the development of new catalytic systems. Another direction for research is the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, such as its use in the treatment of other diseases or its use as a chiral ligand in asymmetric synthesis.
Conclusion:
In conclusion, N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties and has been used as a ligand in metal catalysis. The future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide include the development of new synthetic methods and the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Synthesemethoden
The synthesis of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) to form a brominated intermediate. This intermediate is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. Another method involves the reaction of cycloheptene with N-bromosuccinimide to form a brominated intermediate, which is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its use as a ligand in metal catalysis. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to form stable complexes with several transition metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Eigenschaften
CAS-Nummer |
14174-01-7 |
|---|---|
Produktname |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
InChI-Schlüssel |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
Isomerische SMILES |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
Kanonische SMILES |
CC(=O)NC1C2CCC1C=C2 |
Synonyme |
N-[(1β,4β,7-syn)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



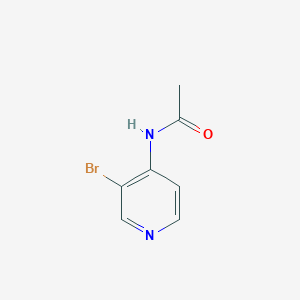
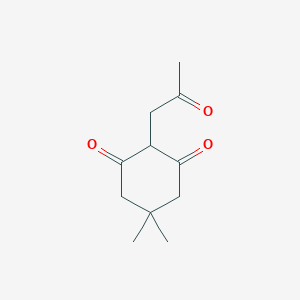



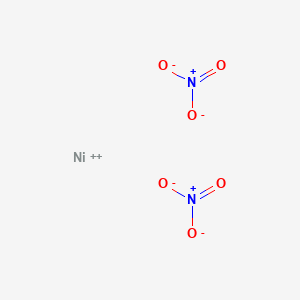

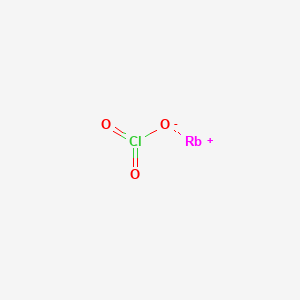
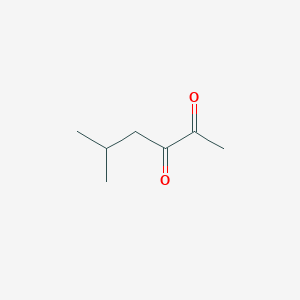
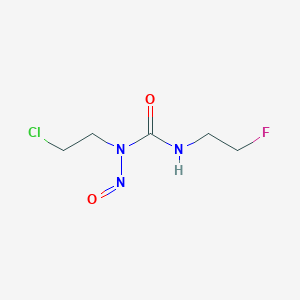
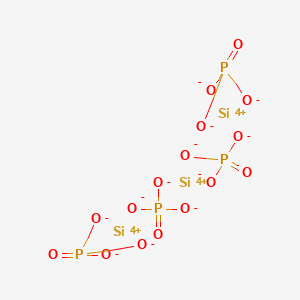

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
